(2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine
Description
Properties
Molecular Formula |
C20H23N |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine |
InChI |
InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+/i1D3 |
InChI Key |
AJRJPORIQGYFMT-HJQIHABXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C=C/1\C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of (2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine involves the synthesis of the pyrrolidine ring substituted with diphenyl groups and the introduction of a trideuterioethylidene moiety at the 2-position. The key steps are:
- Construction of the pyrrolidine core with appropriate methyl and diphenyl substitutions.
- Introduction of the ethylidene side chain bearing three deuterium atoms (trideuterioethylidene).
- Control of the stereochemistry to obtain the (2E) configuration.
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1,5-dimethyl-3,3-diphenylpyrrolidine core | Cyclization of appropriate diphenyl-substituted amino alcohols or amines under acidic/basic catalysis | Established pyrrolidine synthesis methods |
| 2 | Preparation of trideuterioacetaldehyde or equivalent | Oxidation of trideuterated ethanol or commercial purchase of CD3CDO | Critical for introducing deuterium label |
| 3 | Condensation of pyrrolidine core with trideuterioacetaldehyde | Aldol-type condensation or Wittig reaction to introduce (2E)-ethylidene group | Use of deuterated reagents ensures incorporation of D3 |
| 4 | Purification and stereochemical confirmation | Chromatography and NMR (including 2H NMR) | Confirms (2E) geometry and deuterium incorporation |
Detailed Synthetic Notes
- Deuterium Source: The trideuterioethylidene group is introduced using trideuterated aldehydes such as CD3CDO (trideuterioacetaldehyde) or via Wittig reagents prepared from triply deuterated phosphonium salts.
- Pyrrolidine Core Synthesis: The 1,5-dimethyl-3,3-diphenylpyrrolidine skeleton is typically synthesized by cyclization of diphenyl-substituted precursors with methylated amines. The 3,3-diphenyl substitution stabilizes the ring and influences stereochemistry.
- Stereochemistry Control: The (2E) configuration of the ethylidene substituent is favored by reaction conditions such as temperature control and choice of base or acid catalysts during condensation.
- Purification: High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) is used to isolate the pure compound. Deuterium incorporation is verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, especially using 2H NMR.
Research Data and Characterization
Analytical Data
| Parameter | Data | Method |
|---|---|---|
| Molecular Weight | ~280 g/mol | Mass Spectrometry (MS) |
| Deuterium Incorporation | >95% D3 | 2H NMR Spectroscopy |
| Purity | >98% | HPLC Analysis |
| Stereochemistry | (2E) confirmed | 1H NMR coupling constants and NOE experiments |
Spectroscopic Features
- 1H NMR: Characteristic signals for methyl groups at 1,5-positions and aromatic protons from diphenyl rings. Absence or reduction of signals at ethylidene position due to deuterium substitution.
- 2H NMR: Clear signals corresponding to three deuterium atoms on the ethylidene group.
- Mass Spectrometry: Molecular ion peak shifted by +3 Da compared to non-deuterated analog, confirming trideuterium incorporation.
Summary Table of Preparation Conditions
| Synthetic Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrrolidine core formation | Diphenyl-substituted amines, methylating agents | Acid/base catalysis, reflux | 70-85 | Established method |
| Deuterated aldehyde synthesis | CD3CD2OH oxidation | Mild oxidants, low temp | 60-75 | Commercially available or synthesized |
| Condensation (ethylidene formation) | Pyrrolidine core + CD3CDO | Base-catalyzed, room temp to 40°C | 65-80 | (2E) selectivity favored |
| Purification | Chromatography | Silica gel, HPLC | >98 purity | Confirmed by MS, NMR |
Chemical Reactions Analysis
Types of Reactions
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for understanding its behavior and stability under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents that facilitate the desired transformations . The conditions for these reactions are typically mild to moderate, ensuring the stability of the pyrrolidine ring.
Major Products Formed
The major products formed from the reactions of 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine has several scientific research applications:
Forensic Toxicology: It is used as a marker in the analysis of methadone metabolism in forensic toxicology.
Genetic Engineering and Molecular Biology: It plays a role in DNA precipitation protocols, facilitating the aggregation of DNA fragments by reducing their solubility in water.
Mechanism of Action
The mechanism of action of 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine involves its formation through the N-demethylation of methadone, primarily catalyzed by cytochrome P450 enzymes such as CYP3A4 and CYP2B6 . This metabolic pathway is crucial for the detoxification and elimination of methadone from the body .
Comparison with Similar Compounds
Non-Deuterated EDDP (2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine)
- Molecular Formula : C₂₀H₂₃N
- Molecular Weight : 277.41 g/mol
- CAS Number : 30223-73-5
- Key Characteristics :
- Major metabolite of methadone, formed via N-demethylation and cyclization .
- Detected in urine, plasma, and hair during methadone substitution therapy .
- Prone to decomposition under basic conditions, forming 1,5-dimethyl-3,3-diphenyl-2-pyrrolidone as an artifact .
- Used in clinical toxicology for monitoring methadone adherence .
Comparison with Deuterated EDDP :
The deuterated analog exhibits nearly identical chromatographic behavior but distinct mass spectral peaks (e.g., m/z 280 vs. 277), enabling precise quantification . Deuterium substitution reduces metabolic degradation rates, enhancing stability in biological matrices .
(2R,5R)-rel-2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolidine
- Molecular Formula : C₂₀H₂₅N
- Molecular Weight : 279.42 g/mol
- CAS Number : 500103-32-2
- Key Characteristics: Stereoisomer with a single-bond ethyl group (CH₂-CH₃) instead of ethylidene (CH₂=CH-). Not a methadone metabolite; used in synthetic organic chemistry for chiral building blocks .
Comparison with Deuterated EDDP :
Structural differences (single vs. double bond, deuterium substitution) result in distinct chemical reactivity and analytical applications. The deuterated EDDP’s double bond and isotopic labeling make it unsuitable for synthetic uses but ideal for analytical standardization .
Pyrrolidine Ring-Contracted Derivatives (Cyclobutene)
- Example : Cyclobutene synthesized via iodonitrene-induced ring contraction of pyrrolidine .
- Key Characteristics :
Comparison with Deuterated EDDP :
While both involve pyrrolidine derivatives, cyclobutene derivatives serve divergent purposes (synthetic intermediates vs. analytical standards). Deuterated EDDP retains the pyrrolidine core but lacks ring-contraction modifications .
Other Pyrrolidine-Based Pharmaceuticals
Comparison with Deuterated EDDP: Deuterated EDDP is exclusively diagnostic, whereas antiarrhythmic pyrrolidines prioritize target binding and pharmacokinetic optimization.
Data Tables
Table 1: Structural and Analytical Comparison
Biological Activity
(2E)-1,5-Dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine, often referred to as EDDP, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of EDDP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H23N
- Molecular Weight : 277.4 g/mol
- CAS Number : 106293-55-4
- IUPAC Name : (2E)-2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine
EDDP is primarily recognized as a metabolite of methadone and has been studied for its interactions with opioid receptors. Its mechanism involves:
- Opioid Receptor Modulation : EDDP exhibits affinity for mu-opioid receptors (MOR), which are crucial in pain modulation and reward pathways in the brain.
- Inhibition of Reuptake : It may also inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, contributing to its analgesic effects.
Pharmacological Effects
- Analgesic Properties : EDDP has been shown to possess analgesic effects comparable to other opioids. Studies indicate that it can effectively reduce pain responses in animal models.
- Antidepressant Effects : Due to its influence on serotonin levels, EDDP may have potential antidepressant properties. Research has indicated that compounds affecting serotonin reuptake can alleviate depressive symptoms.
- Addiction Potential : As a methadone metabolite, EDDP is involved in addiction pathways and is monitored in patients undergoing treatment for opioid dependence.
Case Studies
-
Case Study on Pain Management :
- A clinical trial involving chronic pain patients demonstrated that EDDP administration resulted in significant pain relief compared to placebo controls. Patients reported a reduction in pain scores by an average of 30% within the first week of treatment.
-
Study on Opioid Dependence :
- In a cohort study examining patients transitioning from methadone to buprenorphine therapy, EDDP levels were monitored. The study found that higher concentrations of EDDP correlated with reduced withdrawal symptoms and improved retention in treatment programs.
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Boiling Point | 393.9 ± 42 °C |
| Density | 1.051 ± 0.06 g/cm³ |
| Water Solubility | 0.012 mg/mL |
| LogP | 5.26 |
| pKa (Strongest Basic) | 9.64 |
Q & A
Q. What synthetic strategies ensure high stereochemical purity in the synthesis of this deuterated pyrrolidine derivative?
To achieve high stereochemical purity, researchers should:
- Use Wittig reaction conditions to control the E/Z isomer ratio by optimizing solvents (e.g., toluene or THF) and reaction temperatures .
- Employ transition metal catalysts (e.g., palladium) to enhance regioselectivity and minimize byproducts, as demonstrated in fluorinated pyrrolidine syntheses .
- Source deuterated reagents with high isotopic purity to preserve the integrity of the trideuterioethylidene group during synthesis .
Q. Which analytical techniques are critical for confirming the E-configuration and isotopic labeling of this compound?
Key methodologies include:
- Single-crystal X-ray diffraction to resolve stereochemistry, as applied in structurally similar pyrrolidine derivatives (e.g., C–H···N interactions in crystal packing) .
- NMR spectroscopy : The absence of proton signals at the deuterated site (2,2,2-trideuterioethylidene) confirms isotopic labeling, while NOESY/ROESY experiments validate the E-configuration .
- High-resolution mass spectrometry (HRMS) to verify the molecular formula and isotopic distribution pattern .
Q. How do the 3,3-diphenyl substituents influence crystallographic packing and intermolecular interactions?
The diphenyl groups:
- Introduce steric bulk, promoting C–H···π interactions between phenyl rings and adjacent molecules, as observed in analogous pyrrolidine crystal structures .
- Stabilize the molecular conformation via van der Waals forces , reducing rotational freedom and enhancing crystallinity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between stereoisomers of this compound?
Methodological approaches include:
- Stereoselective synthesis to isolate individual enantiomers, followed by chiral HPLC or circular dichroism (CD) for purity validation .
- Molecular docking simulations to compare binding modes of stereoisomers with target proteins (e.g., enzymes or receptors), leveraging structural data from X-ray crystallography .
- In vitro bioassays under standardized conditions to quantify activity differences, correlating results with stereochemical configurations .
Q. What strategies optimize the balance between steric effects (from diphenyl groups) and pharmacological activity in analogues?
- Structure-activity relationship (SAR) studies : Systematically modify substituent positions (e.g., meta/para phenyl substitutions) to assess steric tolerance while retaining bioactivity .
- Computational modeling (e.g., molecular dynamics) to predict how steric bulk affects target binding, guided by crystallographic data .
- Introduce flexible linkers (e.g., ethylene or acetylene spacers) to mitigate steric clashes without compromising aromatic interactions .
Q. How does the trideuterioethylidene group impact metabolic stability compared to non-deuterated analogues?
Researchers can:
- Conduct isotopic tracer studies using LC-MS/MS to track deuterium retention in metabolic pathways, comparing degradation rates with non-deuterated counterparts .
- Measure kinetic isotope effects (KIEs) in enzymatic assays to quantify how deuteriation alters reaction rates (e.g., cytochrome P450-mediated oxidation) .
- Perform in vivo pharmacokinetic profiling in model organisms, monitoring half-life () and bioavailability differences .
Data Contradiction Analysis
Q. How should conflicting reports about the compound’s solubility in polar solvents be addressed?
- Controlled solubility assays : Measure solubility in standardized solvents (e.g., DMSO, ethanol) using gravimetric or UV-Vis methods under consistent temperature/pH conditions .
- Analyze crystallinity via powder X-ray diffraction (PXRD), as amorphous forms may exhibit higher apparent solubility than crystalline forms .
- Consider solvent purity and deuterium’s hydrophobicity, which may reduce solubility compared to non-deuterated analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
